molecular formula C13H18O2 B310695 2,4-Dimethylphenyl 3-methylbutanoate

2,4-Dimethylphenyl 3-methylbutanoate

Cat. No.: B310695
M. Wt: 206.28 g/mol
InChI Key: MASJPLRKNFLNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl 3-methylbutanoate is an ester compound characterized by a 2,4-dimethylphenyl group esterified with 3-methylbutanoic acid. The compound’s molecular formula is inferred as C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. Its structure combines a branched ester chain (3-methylbutanoate) with a substituted aromatic ring, which may influence its physical properties, such as volatility and solubility .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2,4-dimethylphenyl) 3-methylbutanoate

InChI

InChI=1S/C13H18O2/c1-9(2)7-13(14)15-12-6-5-10(3)8-11(12)4/h5-6,8-9H,7H2,1-4H3

InChI Key

MASJPLRKNFLNSF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)CC(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)CC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,4-dimethylphenyl 3-methylbutanoate and analogous esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source/Reference
This compound C₁₃H₁₈O₂ 206.28 Potential fragrance component; synthetic intermediate [Inferred]
(Z)-3-Hexenyl 3-methylbutanoate C₁₁H₁₈O₂ 182.26 Natural flavor in Capsicum spp.; high volatility
Methyl 2-phenylbutanoate C₁₁H₁₄O₂ 178.23 Synthetic intermediate; simpler aromatic ester
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate C₁₆H₂₀O₄ 276.33 Epoxide substituent; enhanced reactivity for polymer applications
(2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate C₁₁H₁₅NO₃ 209.24 Chiral centers; pharmaceutical intermediate (e.g., protease inhibitors)

Key Research Findings

Natural Occurrence vs. Synthetic Utility: Esters like (Z)-3-hexenyl 3-methylbutanoate are abundant in Capsicum species, contributing to fruity and green aroma profiles . Branching Effects: The 3-methylbutanoate group in the target compound may reduce volatility compared to straight-chain esters (e.g., methyl phenylbutanoate), enhancing its persistence in formulations .

Substituent Impact on Reactivity: The epoxide group in 4-methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate () introduces reactivity for cross-linking or polymerization, unlike the inert methyl groups in the target compound . Chiral analogs, such as (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate, demonstrate the importance of stereochemistry in biological activity, a feature absent in the non-chiral target ester .

Synthesis Pathways: Esterification methods described in (e.g., using acid chlorides and alcohols with triethylamine) likely apply to synthesizing this compound. However, steric hindrance from the 2,4-dimethylphenyl group may necessitate optimized reaction conditions .

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